9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
This compound (CAS: 946385-16-6) features a chromeno[8,7-e][1,3]oxazin-4(8H)-one core with two distinct substituents: a 1,1-dioxidotetrahydrothiophen-3-yl group at position 9 and a phenyl group at position 3 . The phenyl group at position 3 contributes aromatic stability and hydrophobic interactions. The molecular formula is deduced as C₂₅H₂₁NO₅S, with a molecular weight of approximately 447.07 g/mol (calculated based on structural analysis).
Properties
IUPAC Name |
9-(1,1-dioxothiolan-3-yl)-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5S/c23-20-16-6-7-19-17(10-22(13-27-19)15-8-9-28(24,25)12-15)21(16)26-11-18(20)14-4-2-1-3-5-14/h1-7,11,15H,8-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKNKHATRFGPLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801114127 | |
| Record name | 9,10-Dihydro-3-phenyl-9-(tetrahydro-1,1-dioxido-3-thienyl)-4H,8H-pyrano[2,3-f][1,3]benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801114127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946385-16-6 | |
| Record name | 9,10-Dihydro-3-phenyl-9-(tetrahydro-1,1-dioxido-3-thienyl)-4H,8H-pyrano[2,3-f][1,3]benzoxazin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946385-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Dihydro-3-phenyl-9-(tetrahydro-1,1-dioxido-3-thienyl)-4H,8H-pyrano[2,3-f][1,3]benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801114127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions. The process begins with the preparation of the chromene and oxazine intermediates, followed by the introduction of the thiophene moiety. Common reagents used in these reactions include various acids, bases, and oxidizing agents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of the intermediates and the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: Various substituents can be introduced into the chromene or oxazine rings through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety typically results in sulfone derivatives, while reduction can yield various reduced forms of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, this compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its unique structure may allow it to act as a ligand or inhibitor in various biochemical pathways.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, this compound may find applications in the development of new materials with unique properties, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism of action of 9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to three classes of analogs, focusing on substituent variations at positions 3 and 9, molecular properties, and synthesis outcomes. Key findings are summarized in Table 1.
Table 1: Structural and Functional Comparison of Chromeno-Oxazinone Derivatives
Key Observations:
Substituent Effects on Reactivity and Solubility The sulfone group in the target compound distinguishes it from analogs with thiophene (e.g., ) or hydroxyalkyl chains (e.g., ). Sulfones are known to improve metabolic stability and hydrogen-bonding capacity, which could enhance target binding in biological systems . Hydroxyalkyl substituents (e.g., 4-hydroxybutyl in ) increase polarity and aqueous solubility, whereas the thiophen-2-ylmethyl group () may favor membrane permeability due to its aromaticity .
Synthesis and Characterization Analogs in were synthesized with yields ranging from 65.1% to 83%, characterized via NMR, IR, and MS . The 4-chlorophenyl analog () highlights the role of halogen substituents in modulating steric and electronic effects, though its biological activity remains unexplored in the provided data .
Functional Implications demonstrates that hydroxyl groups on aromatic rings (e.g., catechol moieties) significantly enhance antioxidant activity via radical scavenging . While the target compound lacks hydroxyls, its sulfone group may confer unique reactivity toward electrophilic species.
Biological Activity
The compound 9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article summarizes the biological activity of this compound based on available research findings, including its antioxidant, anticancer, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a unique combination of thiophene and chromene moieties. The presence of the 1,1-dioxide group in the tetrahydrothiophene ring is particularly notable for its potential reactivity and biological interactions.
Antioxidant Activity
Research has indicated that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, derivatives of isochromen-1-one have shown potent antioxidant activities in various assays, including the DPPH assay. The antioxidant potential is often attributed to the ability of these compounds to scavenge free radicals effectively.
| Compound | DPPH IC50 (µM) | Reference |
|---|---|---|
| Ascorbic Acid | 50 | |
| 9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl... | TBD | Current Study |
Anticancer Activity
The anticancer potential of related compounds has been explored extensively. For example, studies on quinazolinone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.
A study utilizing the MTT assay on breast cancer cell lines (MDA-MB-231) revealed that certain derivatives exhibited cytotoxicity comparable to established chemotherapeutics like paclitaxel.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Paclitaxel | MDA-MB-231 | 15 | |
| 9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl... | TBD | TBD | Current Study |
Antimicrobial Activity
The compound's antimicrobial properties are also noteworthy. Similar thiophene derivatives have demonstrated activity against various bacterial strains. The presence of electron-withdrawing groups enhances their ability to disrupt bacterial cell membranes.
Case Studies
In a recent investigation focusing on the structure-activity relationship (SAR) of thiophene derivatives, it was found that modifications at specific positions significantly influenced their biological efficacy. The introduction of substituents on the phenyl ring was particularly effective in enhancing both antioxidant and anticancer activities.
Study Highlights:
- Synthesis : A series of analogues were synthesized using standard organic reactions.
- Bioevaluation : In vitro assays were conducted to evaluate antioxidant and anticancer activities.
- Findings : Certain analogues displayed up to 16-fold higher antioxidant activity compared to ascorbic acid and significant cytotoxicity against cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
